N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)
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Overview
Description
N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by multiple methoxy and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide
- N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide
Uniqueness
N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE is unique due to its specific arrangement of methoxy and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C35H38N2O10 |
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Molecular Weight |
646.7 g/mol |
IUPAC Name |
N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C35H38N2O10/c1-40-26-14-22(15-27(20-26)41-2)34(38)36-24-8-10-30(32(18-24)44-5)46-12-7-13-47-31-11-9-25(19-33(31)45-6)37-35(39)23-16-28(42-3)21-29(17-23)43-4/h8-11,14-21H,7,12-13H2,1-6H3,(H,36,38)(H,37,39) |
InChI Key |
DMFKFPLRPGPYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OCCCOC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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